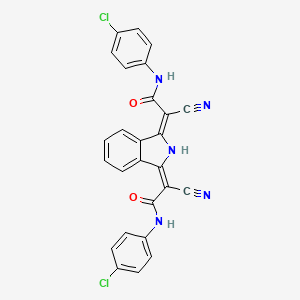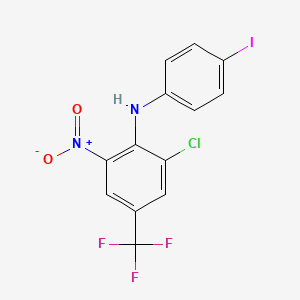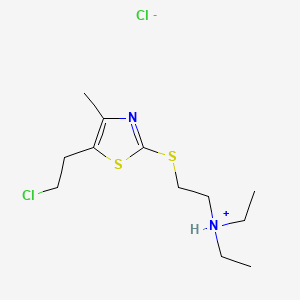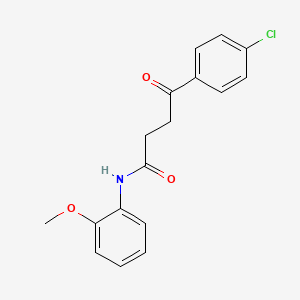
2-(Pentabromophenoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentabromophenoxy)ethanol: is an organic compound that belongs to the class of brominated flame retardants. It is characterized by the presence of five bromine atoms attached to a phenoxy group, which is further connected to an ethanol moiety. This compound is primarily used in various industrial applications due to its flame-retardant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentabromophenoxy)ethanol typically involves the bromination of phenoxyethanol. The process begins with the preparation of phenoxyethanol, which is then subjected to bromination using bromine or other brominating agents under controlled conditions. The reaction is carried out in the presence of a solvent, such as acetic acid or carbon tetrachloride, and at a temperature range of 0-25°C to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to achieve high yields and purity. The process involves continuous monitoring of the reaction parameters, such as temperature, concentration of brominating agents, and reaction time. The final product is purified through techniques like recrystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Pentabromophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group, resulting in the formation of 2-(Pentabromophenoxy)acetaldehyde or 2-(Pentabromophenoxy)acetic acid.
Reduction: The compound can be reduced to form the corresponding brominated phenol.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed:
Oxidation: 2-(Pentabromophenoxy)acetaldehyde, 2-(Pentabromophenoxy)acetic acid.
Reduction: Brominated phenol.
Substitution: Hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pentabromophenoxy)ethanol has several applications in scientific research, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the manufacturing of flame-retardant materials, such as textiles, plastics, and electronic components.
Wirkmechanismus
The flame-retardant properties of 2-(Pentabromophenoxy)ethanol are attributed to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The compound also forms a protective char layer on the surface of the material, further preventing the spread of fire.
Vergleich Mit ähnlichen Verbindungen
- 2-(Tetrabromophenoxy)ethanol
- 2-(Tribromophenoxy)ethanol
- 2-(Dibromophenoxy)ethanol
Comparison: 2-(Pentabromophenoxy)ethanol is unique due to the presence of five bromine atoms, which enhances its flame-retardant properties compared to its less brominated counterparts. The higher bromine content increases the efficiency of flame inhibition and the formation of a protective char layer. Additionally, the compound’s chemical stability and resistance to degradation make it a preferred choice in various industrial applications.
Eigenschaften
CAS-Nummer |
60593-02-4 |
|---|---|
Molekularformel |
C8H5Br5O2 |
Molekulargewicht |
532.64 g/mol |
IUPAC-Name |
2-(2,3,4,5,6-pentabromophenoxy)ethanol |
InChI |
InChI=1S/C8H5Br5O2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h14H,1-2H2 |
InChI-Schlüssel |
ZANXWPPILUXIGV-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)






![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)




